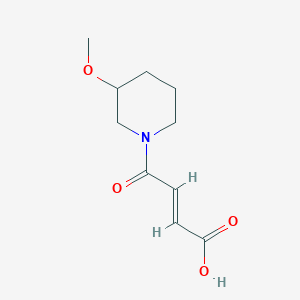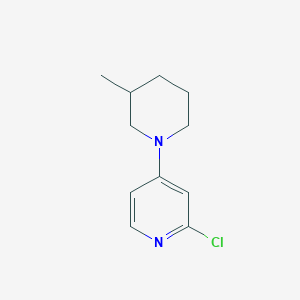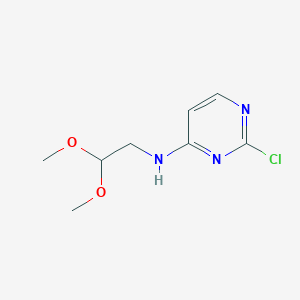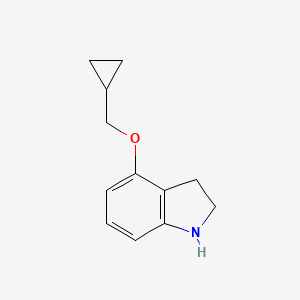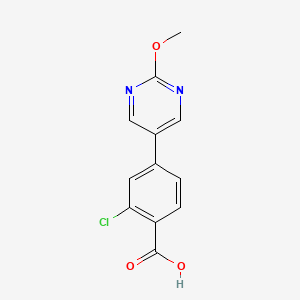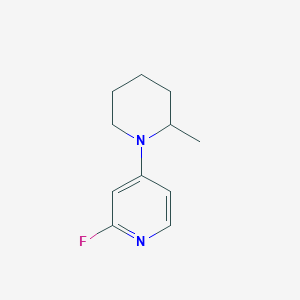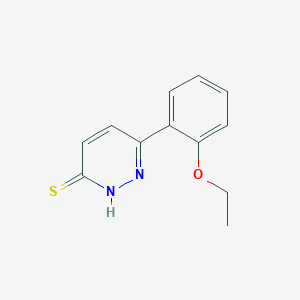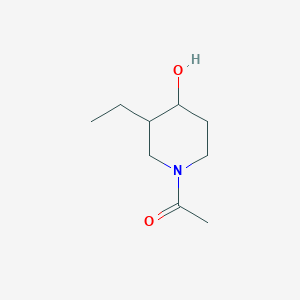![molecular formula C10H21Cl2FN2O2S B1531767 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride CAS No. 2098023-34-6](/img/structure/B1531767.png)
4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride
Overview
Description
4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride, also known as 4F-PDMP, is a synthetic compound that has recently been investigated for its potential applications in scientific research. It is a derivative of the piperazine class of compounds and is structurally related to the drug mephedrone. 4F-PDMP is an important compound in the field of neuroscience and has been studied for its ability to modulate the activity of various neurotransmitters and receptors in the brain.
Scientific Research Applications
Antimicrobial Activity
This compound has been shown to possess potent antimicrobial properties. It’s particularly effective against bacterial pathogens commonly found in hospital environments, which makes it a valuable asset in the development of new antibacterial agents .
Antitumor Activity
Piperazine analogs, such as the one , exhibit potent antiproliferative activity against various tumors including colon, prostate, breast, lung, and leukemia. They have also been successful in suppressing and eliminating experimental tumors in small-animal models .
Pharmacological Characterization
The compound’s pharmacological properties have been evaluated, including its antibacterial activity and its ability to accumulate in phagocytic cells. This is crucial for understanding how it can be used to treat infections, especially those that are intracellular .
Synthesis of Derivatives
There is ongoing research into the synthesis of fluoroquinolone derivatives with piperazine moieties. These derivatives are being studied for their potential as antitumor agents using human cell lines .
Molecular Modeling
Molecular modeling studies have been conducted to understand the interactions of piperazine analogs with biological targets. This helps in designing compounds with enhanced activity and specificity .
Drug Development
The compound is also involved in the processes for preparing other significant pharmaceuticals like Olaparib, which is used in cancer treatment. Understanding its role in such syntheses can lead to improved manufacturing methods for these drugs .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a 4-fluorobenzylpiperazine moiety, have been found to inhibit tyrosinase . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals .
Mode of Action
Similar compounds have been found to inhibit tyrosinase competitively . This suggests that 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical Pathways
Tyrosinase, the potential target of 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride, plays a crucial role in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to give eumelanin and pheomelanin . Therefore, the inhibition of tyrosinase can affect these biochemical pathways, potentially leading to a decrease in melanin production.
Result of Action
Similar compounds have been found to exert antimelanogenic effects on cells . This suggests that 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride may also have potential antimelanogenic effects.
properties
IUPAC Name |
4-fluoro-4-(piperazin-1-ylmethyl)thiane 1,1-dioxide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2S.2ClH/c11-10(1-7-16(14,15)8-2-10)9-13-5-3-12-4-6-13;;/h12H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLLNNYZSDJMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CN2CCNCC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



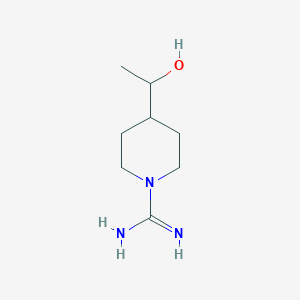
![[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1531686.png)
